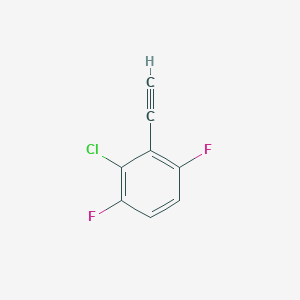
2-Chloro-3-ethynyl-1,4-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-ethynyl-1,4-difluorobenzene is an organic compound with the molecular formula C8H3ClF2. It is a derivative of benzene, where the benzene ring is substituted with chlorine, ethynyl, and fluorine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethynyl-1,4-difluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 2,4-difluorobenzene.
Ethynylation: The ethynyl group can be introduced via a Sonogashira coupling reaction, where the chlorinated benzene derivative reacts with an ethynylating agent like ethynyltrimethylsilane in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-ethynyl-1,4-difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Coupling: Palladium catalysts and bases like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2-Chloro-3-ethynyl-1,4-difluorobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethynyl-1,4-difluorobenzene involves its interaction with various molecular targets. For instance, in coupling reactions, the ethynyl group acts as a nucleophile, forming bonds with electrophilic centers on other molecules. The chlorine and fluorine atoms can influence the reactivity and stability of the compound, affecting its behavior in different chemical environments .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-3-ethynyl-1,4-difluorobenzene is unique due to the specific combination of substituents on the benzene ring. The presence of both chlorine and ethynyl groups, along with fluorine atoms, imparts distinct chemical properties that can be leveraged in various applications. This combination is not commonly found in other similar compounds, making it a valuable compound for specialized research and industrial purposes.
Properties
Molecular Formula |
C8H3ClF2 |
|---|---|
Molecular Weight |
172.56 g/mol |
IUPAC Name |
2-chloro-3-ethynyl-1,4-difluorobenzene |
InChI |
InChI=1S/C8H3ClF2/c1-2-5-6(10)3-4-7(11)8(5)9/h1,3-4H |
InChI Key |
OGUIVJNJOOFDCE-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


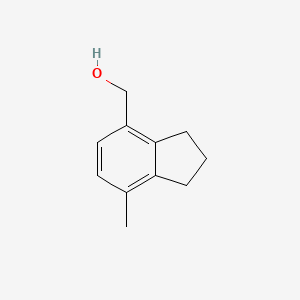
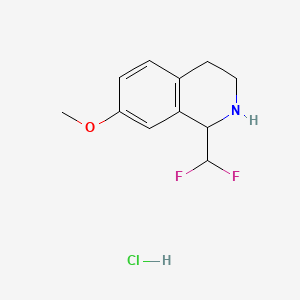
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B13495715.png)
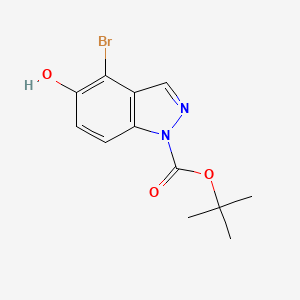
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B13495725.png)
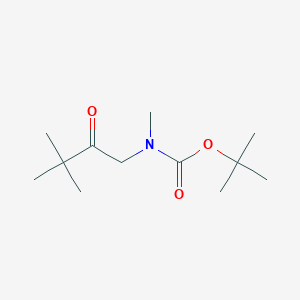
![hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione](/img/structure/B13495734.png)
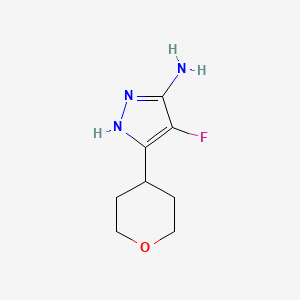
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13495748.png)
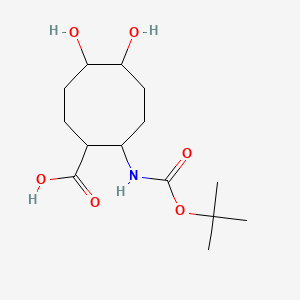

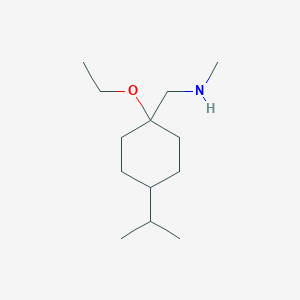
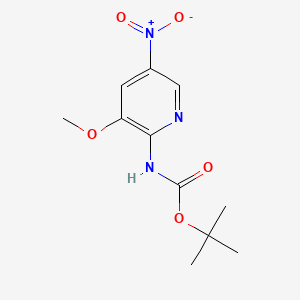
![1-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13495782.png)
